![molecular formula C18H17BrN4O3S3 B2655188 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1223905-71-2](/img/structure/B2655188.png)
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromothiophene moiety, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the bromothiophene moiety: The bromothiophene group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated thiophene under palladium catalysis.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Amino group introduction: The amino group is introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the synthesized intermediate with 4-ethylphenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Industrial Processes: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amino groups may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- **2-({4-amino-5-[(5-methylthiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Uniqueness
The presence of the bromothiophene moiety distinguishes this compound from its analogs, potentially offering unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S3/c1-2-11-3-5-12(6-4-11)22-15(24)10-27-18-21-9-13(17(20)23-18)29(25,26)16-8-7-14(19)28-16/h3-9H,2,10H2,1H3,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQLPQUUKXIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.